![molecular formula C22H32O6P2 B101805 四乙基([1,1'-联苯]-4,4'-二基双(亚甲基))双膦酸酯 CAS No. 17919-34-5](/img/structure/B101805.png)
四乙基([1,1'-联苯]-4,4'-二基双(亚甲基))双膦酸酯
科学研究应用
BA-90912 具有广泛的科学研究应用,包括:
化学: 用作研究核苷类似物及其反应的模型化合物。
生物学: 研究其对细胞过程和蛋白激酶 C 抑制的影响。
医学: 因其抗增殖特性而被探索为潜在的抗癌剂。
工业: 用于开发新的药物和生化研究工具
准备方法
合成路线和反应条件
BA-90912的合成通常涉及使用核苷类似物。 一种常见的方法是Vorbrüggen糖基化,该方法采用路易斯酸催化的甲硅烷基-希尔伯特-约翰逊反应 。该方法已被广泛使用超过五十年,并且以其在生产核糖核苷方面的效率而闻名。
工业生产方法
BA-90912的工业生产涉及链霉菌属的一种微生物链霉菌属的微生物发酵,该微生物以生产各种核苷抗生素而闻名。 然后使用标准生化技术提取和纯化该化合物 .
化学反应分析
反应类型
BA-90912经历了几种类型的化学反应,包括:
氧化: 该反应涉及电子损失,通常由氧化剂促进。
还原: 该反应涉及电子的获得,通常由还原剂促进。
取代: 该反应涉及用另一个官能团取代一个官能团。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 常见的还原剂包括硼氢化钠和氢化铝锂。
取代: 常见的试剂包括卤素和亲核试剂。
主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能会产生各种氧化衍生物,而还原可能会产生化合物的还原形式 .
作用机制
BA-90912的作用机制涉及抑制蛋白激酶C,这是一种参与各种细胞过程的关键酶。 通过抑制该酶,BA-90912 会破坏促进细胞增殖和存活的信号通路,从而导致癌细胞凋亡(程序性细胞死亡) 。 该化合物还激活半胱天冬酶,它们是在执行凋亡过程中起关键作用的酶 .
相似化合物的比较
类似化合物
玩具霉素: 另一种具有类似抗增殖特性的核苷类似物。
吉西他滨: 一种用作化疗药物的核苷类似物。
阿糖胞苷: 一种用于治疗白血病的核苷类似物.
独特性
BA-90912在其强大的蛋白激酶C抑制和诱导多药耐药癌细胞凋亡的能力方面是独一无二的。 这使其成为研究耐药性和开发新的抗癌疗法的宝贵化合物 .
属性
IUPAC Name |
1-(diethoxyphosphorylmethyl)-4-[4-(diethoxyphosphorylmethyl)phenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O6P2/c1-5-25-29(23,26-6-2)17-19-9-13-21(14-10-19)22-15-11-20(12-16-22)18-30(24,27-7-3)28-8-4/h9-16H,5-8,17-18H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCOGQJUVZRNSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)C2=CC=C(C=C2)CP(=O)(OCC)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348326 | |
| Record name | Tetraethyl [[1,1'-biphenyl]-4,4'-diylbis(methylene)]bis(phosphonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17919-34-5 | |
| Record name | Tetraethyl [[1,1'-biphenyl]-4,4'-diylbis(methylene)]bis(phosphonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Tetraethyl ([1,1'-biphenyl]-4,4'-diylbis(methylene))bis(phosphonate) utilized in the synthesis of 2D conjugated polymers?
A1: Tetraethyl ([1,1'-biphenyl]-4,4'-diylbis(methylene))bis(phosphonate) serves as a crucial monomer in the Horner–Wadsworth–Emmons (HWE) reaction for creating vinylene-linked 2D conjugated polymers []. Specifically, it reacts with 2,3,8,9,14,15-hexa(4-formylphenyl)diquinoxalino[2,3-a:2′,3′-c]phenazine, forming a C−C single bond that ultimately leads to the polymer structure. This reaction pathway is particularly notable for yielding crystalline 2D conjugated polymers with desirable properties. []
Q2: What are the advantages of using the Horner–Wadsworth–Emmons reaction with Tetraethyl ([1,1'-biphenyl]-4,4'-diylbis(methylene))bis(phosphonate) in 2D conjugated polymer synthesis?
A2: The HWE reaction utilizing Tetraethyl ([1,1'-biphenyl]-4,4'-diylbis(methylene))bis(phosphonate) offers several advantages:
- Enhanced Conjugation: Compared to alternative methods like the Knoevenagel reaction or imine-linking, the HWE reaction results in superior conjugation within the 2D conjugated polymer []. This enhanced conjugation translates to desirable optoelectronic properties.
- Crystallinity: DFT simulations highlight the importance of the initial reversible C−C bond formation facilitated by this reaction, leading to the creation of crystalline 2D conjugated polymers [].
- Porous Structure: The resulting polymers exhibit a dual-pore structure, as confirmed by powder X-ray diffraction and nitrogen adsorption-desorption measurements []. This porous nature can be beneficial for applications requiring high surface area.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


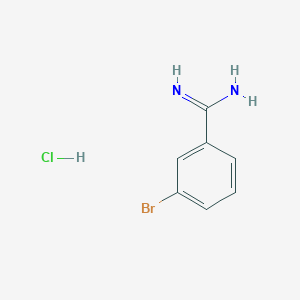
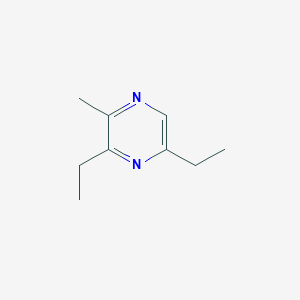
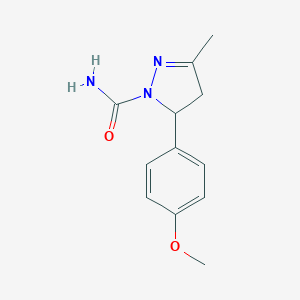
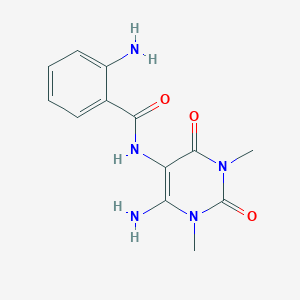

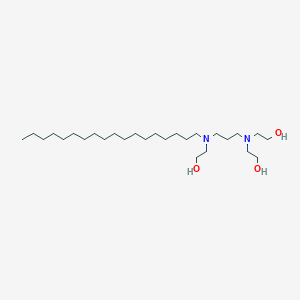


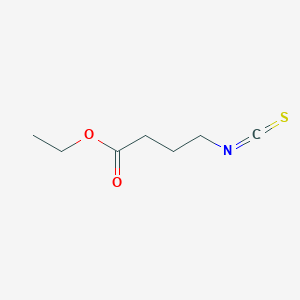
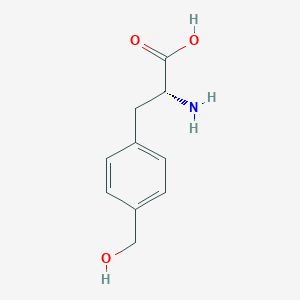



![[Chloro(diphenyl)-lambda4-selanyl]benzene](/img/structure/B101746.png)
